![molecular formula C23H16ClNO2 B1671959 inS3-54-A18 CAS No. 328998-53-4](/img/structure/B1671959.png)
inS3-54-A18
Overview
Description
InS3-54-A18 is an inhibitor of STAT3 . It selectively inhibits the binding of STAT3 to DNA over STAT1 at 25 µM . inS3-54-A18 (20 µM) inhibits STAT3 activity in a reporter assay using MDA-MB-231 breast cancer cells .
Synthesis Analysis
The synthesis of inS3-54-A18 was achieved through an improved in silico approach targeting the DNA-binding domain (DBD) of STAT3 . This resulted in a small-molecule STAT3 inhibitor (inS3-54). Further studies showed that inS3-54 has off-target effects although it is selective to STAT3 over STAT1 . An extensive structure and activity-guided hit optimization and mechanistic characterization effort led to the identification of an improved lead compound (inS3-54A18) with increased specificity and pharmacological properties .Molecular Structure Analysis
The molecular formula of inS3-54-A18 is C23H16ClNO2 . Its exact mass is 373.09 and its molecular weight is 373.836 . The elemental analysis shows that it contains 73.90% Carbon, 4.31% Hydrogen, 9.48% Chlorine, 3.75% Nitrogen, and 8.56% Oxygen .Scientific Research Applications
Cancer Treatment
InS3-54-A18 is a small-molecule inhibitor that targets the DNA-binding domain of STAT3 . It has been shown to suppress tumor growth, metastasis, and STAT3 target gene expression in vivo . This makes it a promising candidate for the treatment of advanced metastatic tumors .
Inhibition of STAT3
InS3-54-A18 selectively inhibits the binding of STAT3 to DNA over STAT1 at 25 µM . This inhibition of STAT3 activity can be beneficial in conditions where STAT3 is overexpressed or constitutively activated, such as in many human cancers .
Induction of Apoptosis
InS3-54-A18 has been shown to induce apoptosis in A549 non-small cell lung cancer (NSCLC) and MDA-MB-231 cells when used at concentrations of 5 or 10 µM . This suggests that it could be used to promote programmed cell death in cancer cells.
Reduction of Cell Migration and Invasion
In addition to inducing apoptosis, InS3-54-A18 also reduces migration and invasion of A549 NSCLC and MDA-MB-231 cells . This could potentially limit the spread of cancer cells and reduce the risk of metastasis.
Tumor Volume Reduction
In animal studies, InS3-54-A18 (200 mg/kg) has been shown to reduce tumor volume in an A549 mouse xenograft model . This indicates its potential effectiveness in reducing tumor size in vivo.
Potential for Oral Administration
InS3-54-A18 is completely soluble in an oral formulation , suggesting that it could be administered orally. This would make it more convenient for patients compared to treatments that require injection or infusion.
Mechanism of Action
Target of Action
The primary target of inS3-54-A18 is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a central transcription factor that is activated by phosphorylation of a conserved tyrosine residue in response to extracellular cytokines and growth factors . It plays important roles in multiple aspects of cancer aggressiveness, including migration, invasion, survival, self-renewal, angiogenesis, and tumor cell immune evasion .
Mode of Action
inS3-54-A18 binds directly to the DNA-binding domain (DBD) of STAT3 . This binding inhibits the DNA-binding activity of STAT3 both in vitro and in situ .
Biochemical Pathways
By inhibiting the DNA-binding activity of STAT3, inS3-54-A18 effectively suppresses the constitutive and interleukin-6-stimulated expression of STAT3 downstream target genes . These target genes are important for proliferation, survival, migration, invasion, angiogenesis, and immune evasion .
Result of Action
The inhibition of STAT3’s DNA-binding activity by inS3-54-A18 leads to a reduction in the expression of STAT3 downstream target genes . This results in the suppression of cancer cell proliferation, migration, and invasion . Furthermore, inS3-54-A18 effectively inhibits lung xenograft tumor growth and metastasis .
Action Environment
It is known that the effectiveness of stat3 inhibitors can be influenced by the presence of extracellular cytokines and growth factors, which can activate stat3 .
Safety and Hazards
Future Directions
InS3-54A18 may serve as a potential candidate for further development as anticancer therapeutics targeting the DBD of human STAT3 . It effectively inhibits lung xenograft tumor growth and metastasis with little adverse effect on animals . The DBD of transcription factors may not be ‘undruggable’ as previously thought .
properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-JXAWBTAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1920398 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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